molecular formula C48H92NO8P B1264426 1,2-dieicosenoyl-sn-glycero-3-phosphocholine

1,2-dieicosenoyl-sn-glycero-3-phosphocholine

Cat. No.: B1264426
M. Wt: 842.2 g/mol
InChI Key: AEUCYCQYAUFAKH-DITNKEBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dieicosenoyl-sn-glycero-3-phosphocholine is a lipid derivative with a phosphocholine backbone. It consists of two 20-carbon fatty acid chains, each having one cis double bond at the 11th carbon. This compound is a type of phosphatidylcholine, which is a major component of biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine typically involves selective esterification reactions, phosphorylation, and deprotection steps. The fatty acid chains are introduced through esterification, followed by the attachment of the phosphocholine group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, often using high-performance liquid chromatography (HPLC) for purification. The process is designed to protect the product from oxidation and hydrolysis, ensuring high purity and stability .

Chemical Reactions Analysis

Types of Reactions

1,2-dieicosenoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized fatty acids.

    Hydrolysis: Glycerophosphocholine and free fatty acids.

    Substitution: Phosphocholine derivatives.

Scientific Research Applications

1,2-dieicosenoyl-sn-glycero-3-phosphocholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-dieicosenoyl-sn-glycero-3-phosphocholine involves its role in membrane dynamics. It participates in the fusion and transport of membranes, influencing membrane fluidity and permeability. The compound interacts with membrane proteins and lipids, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1,2-distearoyl-sn-glycero-3-phosphocholine: Contains saturated fatty acid chains.

    1,2-dilinoleoyl-sn-glycero-3-phosphocholine: Contains polyunsaturated fatty acid chains.

    1,2-didecanoyl-sn-glycero-3-phosphocholine: Contains shorter fatty acid chains .

Uniqueness

1,2-dieicosenoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. The presence of cis double bonds at the 11th carbon in each fatty acid chain contributes to its role in membrane dynamics and its applications in various fields .

Properties

Molecular Formula

C48H92NO8P

Molecular Weight

842.2 g/mol

IUPAC Name

[(2R)-2,3-bis[[(Z)-icos-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,46H,6-19,24-45H2,1-5H3/b22-20-,23-21-/t46-/m1/s1

InChI Key

AEUCYCQYAUFAKH-DITNKEBASA-N

SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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